molecular formula C3H4Br2 B13514997 (Z)-1,3-Dibromo-1-propene

(Z)-1,3-Dibromo-1-propene

Cat. No.: B13514997
M. Wt: 199.87 g/mol
InChI Key: JWQMKMSVOYQICF-UPHRSURJSA-N
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Description

(Z)-1,3-Dibromo-1-propene is an organic compound with the molecular formula C3H4Br2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two bromine atoms attached to the first and third carbon atoms of a propene molecule, with a double bond between the first and second carbon atoms in the Z-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1,3-Dibromo-1-propene can be synthesized through several methods. One common method involves the bromination of propyne (methylacetylene) using bromine in the presence of a solvent such as carbon tetrachloride. The reaction proceeds via the addition of bromine across the triple bond of propyne, followed by isomerization to yield the Z-configuration of 1,3-dibromo-1-propene.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process where propyne is reacted with bromine in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,3-Dibromo-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen halides, halogens, and other electrophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkynes or other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used in the presence of solvents like dichloromethane or chloroform.

    Elimination Reactions: Strong bases such as sodium amide or potassium hydroxide are used under high-temperature conditions to promote elimination.

Major Products Formed

    Substitution Reactions: Products include 1,3-dihydroxypropene, 1,3-diaminopropene, and other substituted derivatives.

    Addition Reactions: Products include 1,2,3-tribromopropane, 1,3-dibromo-2-chloropropane, and other addition products.

    Elimination Reactions: Products include propyne and other alkynes.

Scientific Research Applications

(Z)-1,3-Dibromo-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-1,3-Dibromo-1-propene involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution and addition reactions. The double bond in the Z-configuration also makes the compound susceptible to addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-propene: This compound has a similar structure but with the bromine atoms attached to the first and third carbon atoms in the E-configuration.

    1,2-Dibromo-1-propene: This compound has the bromine atoms attached to the first and second carbon atoms.

    1,3-Dichloro-1-propene: This compound has chlorine atoms instead of bromine atoms attached to the first and third carbon atoms.

Uniqueness

(Z)-1,3-Dibromo-1-propene is unique due to its Z-configuration, which affects its reactivity and the types of reactions it can undergo. The presence of two bromine atoms also makes it a versatile compound for various chemical transformations.

Properties

Molecular Formula

C3H4Br2

Molecular Weight

199.87 g/mol

IUPAC Name

(Z)-1,3-dibromoprop-1-ene

InChI

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1-

InChI Key

JWQMKMSVOYQICF-UPHRSURJSA-N

Isomeric SMILES

C(/C=C\Br)Br

Canonical SMILES

C(C=CBr)Br

Origin of Product

United States

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